1-(Phenylsulfonyl)pyrrole
Overview
Description
1-(Phenylsulfonyl)pyrrole is an organic compound with the chemical formula C10H9NO2S. It is a heterocyclic building block that serves as an N-blocking and directing group in various organic syntheses . This compound is characterized by its beige to light brown crystalline appearance and is soluble in organic solvents such as methanol, ethanol, and chloroform .
Mechanism of Action
Target of Action
It is known that the 1-(phenylsulfonyl) group serves as an n-blocking and directing group in various organic syntheses . This suggests that the compound may interact with a variety of targets depending on the specific synthesis process.
Mode of Action
The mode of action of 1-(Phenylsulfonyl)pyrrole involves its role as a heterocyclic building block in organic synthesis . The 1-(Phenylsulfonyl) group acts as an N-blocking and directing group, guiding the interaction of the compound with its targets .
Pharmacokinetics
It is soluble in methanol , which could potentially influence its absorption and distribution in biological systems.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Furthermore, the compound’s solubility in methanol suggests that its action and efficacy could be influenced by the presence of certain solvents.
Biochemical Analysis
Biochemical Properties
It is known to be used as an additive in the fabrication of perovskite solar cells . The compound helps to create more homogeneous films by making up for the difference in crystallization and phase transition rates .
Cellular Effects
It has been used in the fabrication of perovskite solar cells, where it helps to increase the efficiency and stability of the cells .
Molecular Mechanism
It is known to act as an additive in the fabrication of perovskite solar cells, helping to create more homogeneous films .
Temporal Effects in Laboratory Settings
In the context of perovskite solar cells, the cells were able to retain 92% of their original efficiency after 2,500 hours of operation .
Preparation Methods
1-(Phenylsulfonyl)pyrrole can be synthesized through several methods. One common synthetic route involves the reaction of benzene sulfonyl chloride with pyrrole in the presence of an organic solvent . The reaction typically requires careful control of temperature and conditions to ensure safety and optimal yield. Industrial production methods often involve similar processes but on a larger scale, with additional steps to purify the final product .
Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Friedel-Crafts alkylation and acylation reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed examples are less commonly documented.
Lithiation: It can be lithiated to form this compound-2-boronic acid, which is useful in further synthetic applications.
Common reagents used in these reactions include aluminum chloride, tert-butyl chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Phenylsulfonyl)pyrrole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of other organic compounds, including dyes, dye intermediates, and high molecular polymers.
Material Science: The compound has been used as an additive in the fabrication of high-efficiency perovskite solar cells, improving their efficiency and stability.
Pharmaceuticals: It serves as a precursor in the synthesis of various biologically active compounds, including sulfonamide derivatives.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole can be compared with other similar compounds such as:
1-(Tosyl)pyrrole: Similar in structure but with a toluenesulfonyl group instead of a phenylsulfonyl group.
1-(Benzoyl)pyrrole: Contains a benzoyl group, leading to different reactivity and applications.
1-(Phenylsulfonyl)-2,5-dihydro-1H-pyrrole: A reduced form of this compound with different chemical properties.
The uniqueness of this compound lies in its specific directing effects and its utility in a wide range of synthetic applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPXRIUHKCOOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168575 | |
Record name | N-Benzenesulphonylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-82-4 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16851-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16851-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102019 | |
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Record name | N-Benzenesulphonylpyrrole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylsulfonylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(Phenylsulfonyl)pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7W226HWC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(phenylsulfonyl)pyrrole a useful synthetic intermediate?
A: The phenylsulfonyl group in this compound acts both as a protecting group for the pyrrole nitrogen and as a directing group. This dual functionality allows for regioselective functionalization of the pyrrole ring. For example, Friedel-Crafts acylations occur preferentially at the 3-position. [, ] This control over substitution patterns makes it a powerful tool for building complex molecules.
Q2: How can this compound be used to synthesize 2-arylpyrroles?
A: A synthetic route to 2-aryl-1-(phenylsulfonyl)pyrroles involves the lithiation of this compound, followed by reaction with aryl bromides or iodides under Suzuki coupling conditions. This method provides a straightforward approach to accessing a diverse array of 2-arylpyrroles. [, ]
Q3: Can the carbonyl group of acyl-1-(phenylsulfonyl)pyrroles be selectively reduced?
A: Yes, the reductive deoxygenation of acyl-1-(phenylsulfonyl)pyrroles to their corresponding alkyl derivatives can be achieved using borane-tert-butylamine complex in the presence of aluminum chloride. This reaction proceeds in moderate to high yields, demonstrating the potential for further derivatization of these compounds. [, ]
Q4: What is unique about the Diels-Alder reactivity of vinyl-1-(phenylsulfonyl)pyrroles?
A: Both 2- and 3-vinyl-1-(phenylsulfonyl)pyrroles can act as heterodienes in Diels-Alder reactions with electron-deficient dienophiles. This reaction provides a route to tetrahydroindole derivatives, which are valuable intermediates in the synthesis of natural products and other biologically active molecules. The regioselectivity of the vinyl group installation is crucial for controlling the structure of the resulting cycloadducts. [, ]
Q5: Have any biologically active compounds been synthesized using this compound as a starting material?
A: Yes, this compound has served as a key intermediate in the synthesis of several biologically relevant molecules. For instance, it was employed in a synthetic approach towards epibatidine, a potent analgesic alkaloid. [] Additionally, derivatives of this compound have shown potential as carbonic anhydrase inhibitors. [, ]
Q6: What strategies have been explored for the synthesis of 3-alkylpyrroles from this compound?
A: One approach involves the Friedel-Crafts acylation of this compound, followed by reduction of the carbonyl group and subsequent deprotection. This method offers a versatile route to 3-alkylpyrroles with varying chain lengths. These derivatives hold promise in applications such as the development of adhesion-promoting systems for polypyrrole coatings. []
Q7: Has the Beckmann rearrangement been applied to this compound derivatives?
A: Research has demonstrated the feasibility of performing Beckmann rearrangements on oximes derived from acyl-1-(phenylsulfonyl)pyrroles. This reaction, optimized using montmorillonite K-10 as a catalyst under microwave irradiation, provides access to pyrrolyl acetamides. These compounds represent a new class of potential carbonic anhydrase inhibitors. [, ]
Q8: Are there any notable examples of direct functionalization of the pyrrole ring in this compound?
A: Direct sulfonation of this compound using chlorosulfonic acid has been achieved. This reaction, followed by treatment with ammonium hydroxide, yields a sulfonamide derivative that exhibits potent inhibition of carbonic anhydrase. []
Q9: Can this compound derivatives be used to create polymers?
A: Research has demonstrated the synthesis of pyrrole monomers bearing a vinyl group at the 3-position, starting from this compound. While homopolymerization of these monomers yields insoluble cross-linked polymers, copolymerization with 1-vinyl-2-pyrrolidone produces soluble polymers. This highlights the potential for incorporating this compound-derived units into functional polymeric materials. []
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